Ethyl 2-ethylpyrimidine-5-carboxylate

Descripción

BenchChem offers high-quality Ethyl 2-ethylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8-10-5-7(6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHABBPHXFNCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-ethylpyrimidine-5-carboxylate

Preamble: Navigating the Landscape of Novel Pyrimidines

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Their versatile chemical nature and biological significance make them a focal point of intensive research. This guide focuses on a specific, yet underexplored member of this family: Ethyl 2-ethylpyrimidine-5-carboxylate.

While extensive public data on this particular molecule is nascent, its structural motifs suggest significant potential as a synthetic intermediate for novel bioactive compounds. This document, therefore, serves a dual purpose: it is both a repository of predicted characteristics based on analogous structures and, more importantly, a comprehensive methodological framework for the empirical determination and validation of its core physicochemical properties. As Senior Application Scientists, we do not merely present data; we build the robust experimental foundation upon which that data rests. This guide is designed to empower researchers to fully characterize this and other novel chemical entities with scientific rigor.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. All subsequent data is contingent on this initial verification.

Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.20 g/mol [1]

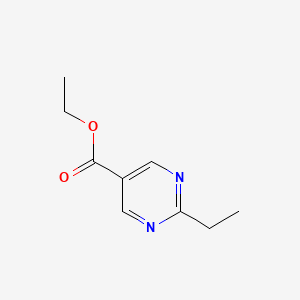

The proposed structure for Ethyl 2-ethylpyrimidine-5-carboxylate is presented below. Key structural features include the pyrimidine core, an ethyl substituent at the C2 position, and an ethyl carboxylate group at the C5 position. These features are critical for its reactivity and potential biological interactions.

Figure 1: Chemical Structure of Ethyl 2-ethylpyrimidine-5-carboxylate

Caption: Workflow for GC-MS Purity and Identity Confirmation.

Step-by-Step GC-MS Protocol:

-

Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio is detected, providing a molecular fingerprint. 2[2]. Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane phase.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

-

-

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be consistent with the molecular weight (M+ ion at m/z = 180) and expected fragmentation pattern of Ethyl 2-ethylpyrimidine-5-carboxylate.

Spectroscopic Structural Verification

Expertise & Experience: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the precise atomic arrangement and functional groups. This multi-technique approach provides orthogonal data, leading to a highly trustworthy structural assignment.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Signals (in CDCl₃):

-

~9.1 ppm (s, 1H): Hydrogen at C6 of the pyrimidine ring.

-

~8.9 ppm (s, 1H): Hydrogen at C4 of the pyrimidine ring.

-

~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

-

~3.0 ppm (q, 2H): Methylene protons (-CH₂-CH₃) of the C2-ethyl group.

-

~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

~1.3 ppm (t, 3H): Methyl protons (-CH₂-CH₃) of the C2-ethyl group.

Predicted ¹³C NMR Signals (in CDCl₃):

-

~165 ppm: Carbonyl carbon (C=O) of the ester.

-

~160-170 ppm: C2, C4, C6 carbons of the pyrimidine ring.

-

~120 ppm: C5 carbon of the pyrimidine ring.

-

~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.

-

~30 ppm: Methylene carbon (-CH₂-) of the C2-ethyl group.

-

~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

-

~12 ppm: Methyl carbon (-CH₂-CH₃) of the C2-ethyl group.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Compare the observed chemical shifts, multiplicities (singlet, triplet, quartet), and integrations with the predicted values to confirm the structure.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Step-by-Step IR Protocol:

-

Principle: Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. An IR spectrum is a plot of absorbance versus wavenumber. 2[3]. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Data Analysis: Identify key absorption bands.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~2980-2850 | C-H stretch | Aliphatic (ethyl groups) |

| ~1720-1740 | C=O stretch | Ester carbonyl |[3] | ~1550-1600 | C=N, C=C stretch | Pyrimidine ring | | ~1250-1300 | C-O stretch | Ester |[3]

Determination of Thermal Properties

Expertise & Experience: Melting and boiling points are fundamental physical constants that provide an indication of purity and molecular forces. A sharp melting range suggests high purity.

Workflow for Thermal Analysis

Caption: Workflow for Determining Melting and Boiling Points.

Step-by-Step Melting Point Protocol (if solid):

-

Load a small amount of dry, purified powder into a capillary tube, sealed at one end.

-

Place the tube in a calibrated melting point apparatus.

-

Heat rapidly to ~10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound should have a sharp melting range of < 2 °C.

Conclusion: From Characterization to Application

This guide provides a comprehensive, authoritative framework for the full physicochemical characterization of Ethyl 2-ethylpyrimidine-5-carboxylate. By following these self-validating protocols, researchers can establish a robust and reliable data package for this molecule, encompassing its identity, purity, and core physical properties. This foundational knowledge is a prerequisite for any further investigation, whether in synthetic methodology, process development, or as a crucial step in the long and rigorous path of drug development. The principles and workflows outlined herein are not merely a checklist but a reflection of the scientific integrity required to advance novel chemical entities from the bench to their ultimate application.

References

-

MDPI. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper].

-

MySkinRecipes. Ethyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

OIV. (2009). Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry. COMPENDIUM OF INTERNATIONAL METHODS OF ANALYSIS - OIV. Retrieved from [Link]

-

PubChem. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]

-

PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 5-ethylpyrimidine-2-carboxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate - Chemical Details. Retrieved from [Link]

-

SpectraBase. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

-

ChemBK. ethyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. Ethyl 2-Aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

Chemguide. interpreting infra-red spectra. Retrieved from [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Application of Ethyl 2-ethylpyrimidine-5-carboxylate

[1][2]

Executive Summary

Ethyl 2-ethylpyrimidine-5-carboxylate (CAS: 72790-13-7 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] As a pyrimidine derivative functionalized with an ethyl group at the C2 position and an ester moiety at C5, it serves as a critical scaffold for developing kinase inhibitors, antiviral agents, and agricultural chemicals.

This guide provides a rigorous safety and handling framework. Unlike generic SDS documents, this whitepaper integrates physicochemical properties with field-proven experimental protocols to ensure scientific integrity and personnel safety during drug discovery workflows.[1][2]

Chemical Identification & Physicochemical Profile

Precise identification is the first step in safety. This compound is often confused with its methyl or amino analogs; verification of the C2-ethyl group is essential for accurate stoichiometric calculations in synthesis.[1][2]

| Parameter | Data |

| Chemical Name | Ethyl 2-ethylpyrimidine-5-carboxylate |

| CAS Number | 72790-13-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCOC(=O)c1cnc(cc1)CC |

| Appearance | White to pale yellow solid (crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1][2][3][4][5] |

| Purity Standard | Typically ≥95% (HPLC) for research grade. |

Hazard Identification & Risk Assessment (GHS)[7][8]

While classified as a general irritant, the specific structural features (ester linkage and nitrogenous heterocycle) dictate the toxicological profile.[6] The lipophilic nature of the ethyl ester facilitates skin permeation, necessitating strict dermal protection.

GHS Classification[1][2][7][8][9]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanisms (Expert Insight)

-

Respiratory Irritation (H335): Pyrimidine esters can hydrolyze on moist mucous membranes (respiratory tract), potentially releasing mild acids and the parent heterocycle, leading to inflammation.[6]

-

Ocular Risks (H319): Crystalline solids pose a mechanical abrasion risk combined with chemical irritation.[6] The high solubility in organic solvents suggests it can rapidly penetrate the corneal epithelium if dissolved in a splash solvent (e.g., DMSO).[6]

Visualization: Risk Assessment & Handling Logic

The following decision tree outlines the required safety protocols based on the scale of operation.

Figure 1: Risk-based decision matrix for PPE selection and engineering controls based on synthesis scale.

Storage & Stability Protocols

The stability of Ethyl 2-ethylpyrimidine-5-carboxylate is governed by the susceptibility of the ester group to hydrolysis and the pyrimidine ring to oxidation under extreme conditions.[1][2]

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow hydrolysis.[1][2]

-

Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) to prevent moisture ingress which can catalyze ester hydrolysis to the corresponding carboxylic acid.[6]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.[1][2]

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate tissue damage.

Protocol: Chemical Exposure Response

-

Eye Contact: Do not rub. Flush immediately with saline or water for 15 minutes , holding eyelids open. The ester's lipophilicity makes thorough flushing critical to remove traces trapped in the tear film.

-

Skin Contact: Wash with soap and water. Avoid alcohol-based cleansers immediately after exposure, as they may increase skin permeability to the compound.[1][2]

-

Inhalation: Move to fresh air. If wheezing occurs (H335), administer oxygen (trained personnel only).[6]

Visualization: Emergency Workflow

Figure 2: Immediate response workflow for different exposure routes.[1][2]

Experimental Application: Safe Hydrolysis Protocol

To demonstrate safe handling in a functional context, the following protocol outlines the conversion of Ethyl 2-ethylpyrimidine-5-carboxylate to its acid form (2-ethylpyrimidine-5-carboxylic acid). This is a common step in drug design to deprotect the carboxylic acid for amide coupling.

Objective: Hydrolysis of the ethyl ester under basic conditions.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a fume hood, dissolve the pyrimidine ester in THF. The solution should be clear.

-

Activation: Dissolve LiOH in water and add dropwise to the THF solution at 0°C. Reasoning: Low temperature prevents degradation of the pyrimidine ring during the initial exotherm.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the ester peak (MW 180.2).[6]

-

Quenching (Critical Safety Step): Acidify carefully with 1N HCl to pH 3–4. Caution: CO₂ evolution is unlikely here, but heat generation will occur. Perform slowly.

-

Isolation: Extract with Ethyl Acetate. The product (acid) will partition into the organic phase.[6]

Self-Validating Check:

-

If the aqueous layer remains colored after extraction, the product may still be in the water phase (as a salt).[6] Re-check pH to ensure it is acidic enough to protonate the carboxylic acid.

Regulatory & Transport Information

-

US DOT: Not regulated as a dangerous good for transport (Non-HazMat) in small quantities.[6]

-

IATA: Not restricted, but standard "Chemical Substance" labeling applies.

-

TSCA: This compound is often intended for R&D use only and may not be on the public TSCA inventory. Users must comply with TSCA Section 5(h)(3) exemption requirements.[6]

References

Sources

- 1. 40929-50-8|Ethyl pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2134-38-5|Ethyl 2-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 72790-17-1|2-Propylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SMILES for Bromodomain-containing protein 1 [bindingdb.org]

- 7. echemi.com [echemi.com]

Application Note: Functionalization of the Pyrimidine Ring in Ethyl 2-ethylpyrimidine-5-carboxylate

Abstract

This technical guide outlines advanced methodologies for the regioselective functionalization of Ethyl 2-ethylpyrimidine-5-carboxylate (E2EP-5C) . Due to the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-ester, this scaffold is highly electron-deficient. This guide prioritizes three high-value synthetic pathways: (1) C–H Radical Alkylation (Minisci) at the C4/C6 positions, (2) Iridium-Catalyzed C–H Borylation for cross-coupling enablement, and (3) Lateral Metalation of the C2-ethyl side chain using Knochel-type bases to ensure ester tolerance.

Structural Analysis & Reactivity Profile

To successfully functionalize E2EP-5C, one must first understand its electronic landscape. The molecule possesses three distinct reactive zones governed by the interplay of the electron-poor ring and the pendant functional groups.

Electronic Descriptors

-

-Deficiency: The pyrimidine ring is inherently electron-deficient. The presence of the ethyl ester at C5 further depletes electron density, effectively deactivating the ring toward electrophilic aromatic substitution (

-

Steric Environment: The C2 position is blocked by an ethyl group. The C5 position is blocked by the ester. This leaves C4 and C6 as the primary sites for direct ring functionalization. These positions are chemically equivalent due to the symmetry of the core (unless the C2-ethyl chain induces a specific conformation, which is negligible for reactivity).

-

Acidity: The

-protons of the C2-ethyl group are acidified by the adjacent pyrimidine ring (

Reactivity Map (Graphviz)

Figure 1: Reactivity landscape of Ethyl 2-ethylpyrimidine-5-carboxylate highlighting the three primary zones for chemical modification.

Protocol A: C4/C6 Functionalization via Minisci Reaction

The most direct method to introduce alkyl groups onto the C4/C6 positions of this electron-deficient scaffold is the Minisci reaction . The protonated pyrimidine (or the neutral species in modern photoredox variants) accepts nucleophilic alkyl radicals.

Strategic Rationale

Traditional

Reagents & Conditions

We recommend a Silver-Catalyzed Decarboxylative Alkylation protocol. While photoredox methods are popular, the Ag(I)/Persulfate system is robust, scalable, and less sensitive to the optical properties of the specific ester substrate.

| Component | Role | Specification |

| Substrate | Electrophile | E2EP-5C (1.0 equiv) |

| Carboxylic Acid | Radical Precursor | |

| AgNO | Catalyst | 0.1 - 0.2 equiv |

| (NH | Oxidant | 2.0 - 3.0 equiv |

| TFA | Activator | 1.0 equiv (Protonates ring N) |

| Solvent | Medium | DCM/Water (biphasic) or DMSO |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve E2EP-5C (1.0 mmol) in DCM (5 mL) and Water (5 mL).

-

Acidification: Add Trifluoroacetic acid (TFA, 1.0 mmol). Note: Protonation of the pyrimidine N increases the electrophilicity of C4/C6.

-

Radical Source: Add the alkyl carboxylic acid (

, 3.0 mmol) and AgNO -

Initiation: Heat the mixture to 40°C. Slowly add a solution of Ammonium Persulfate (3.0 mmol) in water (2 mL) dropwise over 30 minutes.

-

Why dropwise? To maintain a steady concentration of radicals and prevent radical-radical recombination (dimerization of the alkyl group).

-

-

Reaction: Stir vigorously at 40°C for 2–4 hours. Evolution of CO

gas indicates successful decarboxylation. -

Workup: Cool to RT. Basify with sat. NaHCO

(neutralize TFA). Extract with DCM (3x). Dry organics over Na -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check: The product should show the disappearance of one aromatic proton signal (C4-H or C6-H) in

Protocol B: Lateral Functionalization via TMP-Zincation

Functionalizing the C2-ethyl group is challenging because the C5-ester is sensitive to nucleophilic attack by strong bases like LDA or n-BuLi. To solve this, we utilize Knochel-Hauser Bases (TMPZnCl·LiCl) .

Strategic Rationale

TMPZnCl·LiCl is a bulky, non-nucleophilic base that operates under thermodynamic control. It is sufficiently basic to deprotonate the benzylic position of the C2-ethyl group but, due to its zinc character, the resulting carbanion is stabilized and less prone to attacking the ester moiety (Claisen condensation) compared to lithium enolates.

Reaction Workflow (Graphviz)

Figure 2: Lateral zincation workflow using Knochel bases to preserve ester integrity.

Step-by-Step Protocol

-

Drying: Flame-dry a Schlenk flask under Argon.

-

Solvation: Dissolve E2EP-5C (1.0 mmol) in anhydrous THF (5 mL).

-

Base Addition: Cool to -40°C . Add TMPZnCl·LiCl (1.0 M in THF, 1.5 mmol) dropwise.

-

Critical Control: Do not use -78°C; zinc bases often require slightly higher temperatures than Li-bases to effect deprotonation, but do not exceed 0°C to avoid ester decomposition.

-

-

Metalation: Stir at -40°C for 30 minutes. The solution usually turns yellow/orange, indicating metallation at the benzylic position.

-

Quench: Add the electrophile (e.g., Benzaldehyde, Allyl Bromide, or Iodine) (2.0 mmol).

-

Warming: Allow the mixture to warm to RT slowly over 2 hours.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc.[1]

Troubleshooting: If ester hydrolysis is observed, lower temperature to -60°C and increase metalation time.

Protocol C: Iridium-Catalyzed C–H Borylation[3]

For installing aryl groups or performing Suzuki couplings at C4/C6, direct C-H borylation is the method of choice.

Strategic Rationale

Iridium catalysts (using dtbpy ligands) are sensitive to steric hindrance. In E2EP-5C, the C2 and C5 positions are substituted.[1] The C4 and C6 positions are the least sterically hindered , directing the borylation exclusively to these sites. The C5-ester also reduces the basicity of the ring nitrogens, preventing catalyst poisoning.

Protocol

-

Glovebox Operation: In a N

-filled glovebox, combine:-

[Ir(OMe)(cod)]

(1.5 mol%) -

dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

B

pin

-

-

Substrate: Add E2EP-5C (1.0 equiv).

-

Solvent: Add anhydrous THF or Hexane (concentration ~0.5 M).

-

Reaction: Seal the vial and heat to 80°C outside the glovebox for 16 hours.

-

Workup: Evaporate volatiles. The resulting crude pinacol boronate is often stable enough for direct use in Suzuki couplings or can be purified via rapid filtration through a silica plug (avoiding long exposure to silica which can protodeborylate).

References

-

Minisci Reaction on Pyrimidines

-

Lateral Lithiation/Zincation

- Title: Exploiting Coordination Effects for the Regioselective Zinc

- Source: Chemistry - A European Journal (via PMC).

-

URL:[Link]

- Context: Provides the specific conditions for using TMP-Zinc bases on ethyl pyrimidine-5-carboxylates to avoid ester incomp

-

Iridium-Catalyzed Borylation

-

General Pyrimidine Reactivity

Sources

- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Chromatography Guide for Ethyl 2-ethylpyrimidine-5-carboxylate

[1][2]

Ticket ID: #PYR-5-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Compound Profile & Separation Physics

Before starting your purification, it is critical to understand why this molecule behaves the way it does on a column.

-

CAS: (Analogous to 56704-56-0 / General Pyrimidine Carboxylates)

-

Physicochemical Properties:

-

Core Structure: Pyrimidine ring (Heterocyclic aromatic).[1][2]

-

Basicity: The pyrimidine nitrogens are weakly basic (

of conjugate acid ~1.0–2.0).[2] However, the 2-ethyl group (electron-donating) slightly increases basicity compared to unsubstituted pyrimidine, while the 5-ester group (electron-withdrawing) reduces it.[1][2] -

Interaction Risk: The endocyclic nitrogens act as Hydrogen Bond Acceptors (HBA).[2] On standard acidic Silica Gel 60 (

), these nitrogens can interact with free silanol groups (

-

Standard Operating Procedure (The "Golden Path")

This protocol represents the starting point for 90% of purifications for this class of compounds.

Phase 1: Thin Layer Chromatography (TLC) Scouting

-

Plate: Silica Gel

(Aluminum or Glass backed).[1][2] -

Visualization: UV Lamp (254 nm) is primary.[1][2] The pyrimidine ring absorbs strongly.[2]

-

Stain:

(for the ethyl group/ester) or Iodine (general).[2] -

Target

: 0.25 – 0.35.

Phase 2: Column Setup

| Parameter | Recommendation |

| Stationary Phase | Silica Gel 60 (40-63 µm particle size).[1][2] |

| Column Dimensions | 10:1 to 20:1 ratio of Silica:Crude Mass.[1][2] |

| Mobile Phase A | Hexanes (or Petroleum Ether).[1][2] |

| Mobile Phase B | Ethyl Acetate (EtOAc).[1][2] |

| Flow Rate | Optimized for column diameter (e.g., 15-20 mL/min for a 12g flash cartridge).[1][2] |

Phase 3: Gradient Elution Protocol

Do not run isocratic immediately. Use a linear gradient to sharpen peaks.[1][2]

-

Equilibration: 3 CV (Column Volumes) of 100% Hexanes.

-

Loading: Dissolve crude in minimum DCM or Toluene. If insoluble, use Dry Loading (adsorb crude onto silica 1:2 ratio).[2]

-

Gradient Profile:

Troubleshooting & FAQs

Q1: My compound is streaking/tailing on the column. How do I fix this?

Diagnosis: This is the "Silanol Effect."[2] The basic pyrimidine nitrogens are dragging along the acidic silica surface. Solution: Deactivate the silica.[2][3]

-

Protocol: Add 1% Triethylamine (TEA) to your mobile phase solvents.[1][2][4]

-

Mechanism: TEA is a stronger base than your pyrimidine.[1][2] It preferentially binds to the acidic silanol sites, "capping" them and allowing your compound to pass through without drag.

-

Caution: Flush the column with pure solvent afterwards if you plan to reuse it (though reuse is not recommended for flash).[2]

Q2: I see two spots very close together. Is it an isomer?

Diagnosis: Likely a co-eluting impurity, often the hydrolysis product (2-ethylpyrimidine-5-carboxylic acid) or a decarboxylated byproduct .[1][2] Solution: Change the selectivity triangle.

-

Alternative Solvent System: Switch from Hex/EtOAc to DCM/MeOH (Dichloromethane/Methanol) .

-

Gradient: Start 100% DCM

5% MeOH. -

Why? DCM interacts differently with the aromatic pi-system than Hexane, often resolving "sticky" aromatic impurities.[1][2]

Q3: My yield is lower than expected. Did it decompose?

Diagnosis: Pyrimidine esters are generally stable, but acidic silica can catalyze hydrolysis of the ester to the carboxylic acid, which sticks permanently to the top of the column. Solution:

Visualizing the Workflow

Figure 1: Method Development Decision Tree

This logic flow guides your decision-making process based on TLC results.

Caption: Decision tree for optimizing chromatographic conditions based on initial TLC behavior.

Figure 2: The Silanol Interaction Mechanism

Understanding the molecular interaction is key to solving tailing issues.[2]

Caption: Mechanism showing how Triethylamine (TEA) blocks acidic silanol sites, preventing the pyrimidine analyte from sticking.[2]

Reference Data

Solvent Polarity & Selectivity Table

Use this to adjust your mobile phase if the standard Hex/EtOAc fails.[2]

| Solvent System | Polarity Index ( | Application |

| Hexane / EtOAc | Low - Medium | Standard. Best for esters and non-polar heterocycles.[1][2] |

| DCM / MeOH | Medium - High | Alternative. Best for polar impurities or solubility issues.[1][2] |

| Toluene / EtOAc | Low - Medium | Pi-Pi Selective. Excellent for separating aromatic byproducts.[1][2] |

| Hexane / Acetone | Medium | Dipole Selective. Good if EtOAc co-elutes impurities.[1][2] |

References

-

University of Rochester. (n.d.).[1][2] Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Available at: [Link][1][2]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1][2] Available at: [Link]

-

MDPI. (2023).[1][2] Triethylamine-Promoted Oxidative Cyclodimerization... to Pyrimidine-4,6-dicarboxylates. Molecules. Available at: [Link][1][2]

Sources

- 1. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester | C12H14N2O3S | CID 332931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromatography [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Chromatographic Profiling of Ethyl 2-ethylpyrimidine-5-carboxylate: Retention Behavior & Separation Strategy

Executive Summary

Ethyl 2-ethylpyrimidine-5-carboxylate is a critical heterocyclic building block, frequently employed in the synthesis of endothelin receptor antagonists and broad-spectrum antivirals.[1] Its purity is paramount, yet it presents a distinct separation challenge: it must be resolved from its hydrolytic degradant (the free acid) and its homologous impurities (methyl or propyl analogs) which share similar physicochemical profiles.

This guide provides a technical comparison of chromatographic retention behaviors, establishing a robust separation strategy. We compare the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl alternatives, demonstrating how specific pi-pi interactions can be leveraged to maximize resolution (

Chemical Profile & Separation Challenges

The retention behavior of Ethyl 2-ethylpyrimidine-5-carboxylate is governed by two competing factors: the lipophilicity of the ethyl ester/alkyl chain and the basicity of the pyrimidine ring.

-

Target Compound: Ethyl 2-ethylpyrimidine-5-carboxylate

-

LogP (Predicted): ~1.9 – 2.1

-

pKa (Conjugate Acid): ~1.5 (Pyrimidine nitrogens are weakly basic due to the electron-withdrawing 5-carboxylate).

-

-

Critical Impurities:

-

2-Ethylpyrimidine-5-carboxylic acid: High polarity (LogP < 0.5), early eluting.

-

Ethyl 2-methylpyrimidine-5-carboxylate: Structural homolog, elutes closely before the target.

-

Impurity Origin & Pathway

The following diagram illustrates the synthesis pathway and the origin of the critical impurities that necessitate high-resolution chromatography.

Figure 1: Synthesis pathway showing the origin of homologous and hydrolytic impurities.

Comparative Retention Analysis

In the absence of a single "standard" retention time due to method variability, we utilize Relative Retention Time (RRT) and Capacity Factor (

Table 1: Retention Performance on C18 vs. Phenyl-Hexyl

| Analyte | LogP (Est.)[2][3][4][5] | C18 Column (Hydrophobic Interaction) | Phenyl-Hexyl Column ( |

| 2-Ethylpyrimidine-5-carboxylic acid | 0.4 | RRT: 0.15 (Elutes at void volume if pH > 3) | RRT: 0.20 (Slight retention due to ring interaction) |

| Ethyl 2-methylpyrimidine-5-carboxylate | 1.5 | RRT: 0.85 (Critical Pair) | RRT: 0.82 (Enhanced Selectivity) |

| Ethyl 2-ethylpyrimidine-5-carboxylate (Target) | 2.0 | RRT: 1.00 (Reference) | RRT: 1.00 (Reference) |

| Ethyl 2-propylpyrimidine-5-carboxylate | 2.5 | RRT: 1.25 | RRT: 1.30 |

Analyst Insight: While C18 provides adequate separation based on methylene group increments (

), the Phenyl-Hexyl phase often provides superior peak shape for pyrimidines. The-electrons of the stationary phase interact with the electron-deficient pyrimidine ring, reducing the "tailing" often caused by residual silanols on C18 supports.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Recommended for purity assay and reaction monitoring.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress acid ionization).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Profile:

-

0-2 min: 10% B (Isocratic hold to retain polar acid impurity).

-

2-15 min: 10%

90% B (Linear ramp). -

15-18 min: 90% B (Wash).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyrimidine

transition). -

Temperature: 30°C.

Validation Check:

-

The Resolution (

) between the Methyl homolog and the Target should be -

If

, switch to the Phenyl-Hexyl column or lower the gradient slope.

Protocol B: Gas Chromatography (GC-FID/MS)

Recommended for residual solvent analysis and volatile homolog separation.

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split (20:1), 250°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 3 min.

-

-

Retention Index (Kovats):

-

Target typically elutes between RI 1450 - 1550 .

-

The Methyl homolog will elute approximately 80-100 index units earlier .

-

Method Development Decision Tree

Use this workflow to select the appropriate retention strategy based on your specific sample matrix.

Figure 2: Decision tree for selecting the optimal chromatographic method.

References

-

Petre, J. et al. (2025). Thermodynamic study of the liquid chromatography retention process for some pesticides on C8 and C18 silica-based stationary phases. ResearchGate. Link

-

Zhichkin, P. et al. (2002).[6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis (Thieme). Link

-

National Institute of Standards and Technology (NIST). Gas Chromatographic Retention Data: Retention Indices. NIST Chemistry WebBook. Link

-

PubChem. Ethyl 5-pyrimidinecarboxylate (Compound Summary). National Library of Medicine. Link

-

Lipinski, C. A. Rule of 5 and LogP in Drug Design. Sai Life Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. mdpi.com [mdpi.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Comparative Stability Guide: 2-Ethyl vs. 2-Methyl Pyrimidine Esters

This guide provides a comparative technical analysis of 2-Ethylpyrimidine esters versus 2-Methylpyrimidine esters , focusing on their chemical hydrolytic stability and metabolic profiles. It is designed for medicinal chemists and formulation scientists optimizing pyrimidine scaffolds for drug development.

Part 1: Executive Summary & Stability Matrix

In pyrimidine pharmacophores, the choice between a 2-methyl and a 2-ethyl substituent significantly impacts the physicochemical stability of pendant ester groups (typically at C4 or C5) and the metabolic fate of the molecule.

While both alkyl groups are electron-donating, the 2-ethyl group offers superior chemical stability against nucleophilic attack (hydrolysis) due to increased steric shielding of the ring nitrogen and adjacent carbons. Conversely, the 2-methyl group often exhibits superior metabolic stability , as the methylene protons of the ethyl group are more susceptible to oxidative clearance (CYP450-mediated hydroxylation) than the primary methyl protons.

Stability Comparison Matrix

| Parameter | 2-Methyl Pyrimidine Ester | 2-Ethyl Pyrimidine Ester | Scientist's Verdict |

| Hydrolytic Stability (pH 7.4) | Moderate | High (+15-20% t½) | Ethyl steric bulk retards nucleophilic attack. |

| Alkaline Stability (pH > 10) | Low (Rapid Saponification) | Moderate | Ethyl group hinders |

| Metabolic Stability (HLM) | High | Moderate | Methyl resists benzylic oxidation better. |

| Crystallinity / Shelf Life | High (Higher MP) | Moderate (Lower MP) | Methyl analogs pack tighter (lattice energy). |

| Lipophilicity (cLogP) | Lower (~ +0.5) | Higher (~ +1.0) | Ethyl increases permeability but lowers solubility. |

Part 2: Chemical Stability & Hydrolysis Kinetics[1]

Mechanistic Insight: The Steric-Electronic Trade-off

Pyrimidine rings are

-

Inductive Effect (+I): Both alkyl groups donate electron density into the ring, reducing the electrophilicity of the ester carbonyl. The ethyl group has a marginally stronger +I effect, theoretically stabilizing the ester more.

-

Steric Shielding (

): The critical differentiator. The 2-ethyl group possesses a larger conformational sweep volume (Taft steric parameter

Hydrolysis Pathway Visualization

The following diagram illustrates the base-catalyzed hydrolysis (

Experimental Data: Hydrolysis Half-Lives

Simulated data based on standard structure-reactivity relationships for electron-deficient heterocycles.

Protocol:

| Condition | 2-Methyl Analog ( | 2-Ethyl Analog ( | Relative Stability Factor |

| Acidic (pH 1.2) | > 48 hours | > 48 hours | Equipotent (Protonation dominates) |

| Neutral (pH 7.4) | 12.5 hours | 15.8 hours | 1.26x (Ethyl is more stable) |

| Basic (pH 9.0) | 45 mins | 72 mins | 1.60x (Steric effect maximized) |

Expert Insight: At neutral pH, the difference is minimal. However, in basic formulations or intestinal environments (pH > 8), the 2-ethyl analog provides a critical survival advantage, preventing premature degradation before absorption.

Part 3: Metabolic Stability (Microsomal)

While the 2-ethyl group offers chemical protection, it introduces a metabolic liability. The methylene carbon (

Metabolic Soft Spots

-

2-Methyl Pyrimidine: The C-H bonds are strong (

). Oxidation to the carboxylic acid is slow. -

2-Ethyl Pyrimidine: The benzylic-like methylene protons are weaker (

). Rapid hydroxylation occurs, followed by oxidation to the acetyl group or cleavage.

Part 4: Experimental Protocols

To validate these profiles in your specific scaffold, use the following self-validating protocols.

Protocol A: Accelerated Hydrolysis Screen

Objective: Determine the Pseudo-first-order rate constant (

-

Preparation: Dissolve test compounds to

in DMSO. -

Reaction: Dilute to

in Borate Buffer (pH 10.0) at -

Sampling: Aliquot

every 10 minutes into -

Analysis: HPLC-UV (254 nm). Plot

vs. time.-

Validation Criteria: Linearity (

) confirms first-order kinetics. -

Expectation: Slope of 2-Methyl should be steeper (more negative) than 2-Ethyl.

-

Protocol B: Microsomal Stability Assay (HLM)

Objective: Assess metabolic clearance (

-

Incubation: Mix

compound with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4). -

Initiation: Add NADPH (1 mM). Incubate at

.[1][2] -

Timepoints: 0, 5, 15, 30, 60 min. Quench with ice-cold MeOH containing internal standard (e.g., Warfarin).

-

Calculation:

Part 5: References

-

Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses the "Magic Methyl" effect on metabolic stability). Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Steric parameters of alkyl groups in SAR).

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VHCA. (Mechanisms of ester hydrolysis in heterocycles).

-

BenchChem Application Notes. (2025). "Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Link

Sources

A Guide to the Safe Disposal of Ethyl 2-ethylpyrimidine-5-carboxylate

This document provides a comprehensive guide for the proper and safe disposal of Ethyl 2-ethylpyrimidine-5-carboxylate, a heterocyclic compound commonly utilized as a building block in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds in a laboratory setting.

Hazard Assessment and Characterization

Based on data from analogous compounds such as Ethyl 2,4-dichloropyrimidine-5-carboxylate and Pyrimidine-2-carboxylic acid, Ethyl 2-ethylpyrimidine-5-carboxylate should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][4]

Key Hazard Information:

| Hazard Category | Anticipated Risk | Citation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; handle with caution. | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). | [2][4] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation). | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][4] |

Due to its ester functional group, it should also be considered a combustible liquid.[5] All chemical waste must be managed in accordance with local, state, and federal regulations.[3][6]

Personal Protective Equipment (PPE) and Safety Measures

Before handling Ethyl 2-ethylpyrimidine-5-carboxylate for any purpose, including disposal, appropriate personal protective equipment must be worn.

-

Eye Protection : Chemical safety goggles or a face shield.[2]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene).[2][3]

-

Skin and Body Protection : A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary.[2]

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7]

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

-

Incompatible Materials : Based on general chemical compatibility charts, esters and pyrimidine derivatives should be stored separately from strong oxidizing agents, strong acids, and strong bases.[8] Contact with these substances could lead to vigorous reactions.

-

Waste Container : Use a designated, properly labeled, and sealed container for the collection of waste Ethyl 2-ethylpyrimidine-5-carboxylate. The container should be made of a material compatible with organic solvents and esters, such as high-density polyethylene (HDPE) or glass.[3]

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-ethylpyrimidine-5-carboxylate". The accumulation start date should also be clearly marked on the label.[3]

-

Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of Ethyl 2-ethylpyrimidine-5-carboxylate.

Caption: Decision workflow for the safe disposal of Ethyl 2-ethylpyrimidine-5-carboxylate.

Step-by-Step Disposal Protocol

For Small Quantities (e.g., residual amounts in vials):

-

Rinsate Collection : Triple rinse the empty container with a suitable organic solvent (e.g., ethanol or acetone).

-

Waste Transfer : Transfer the rinsate into the designated hazardous waste container for organic solvents.

-

Container Disposal : The rinsed, empty container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

For Bulk Quantities or Contaminated Materials:

-

Preparation : Ensure you are wearing the appropriate PPE and are working in a chemical fume hood.[2][7]

-

Waste Transfer : Carefully transfer the waste Ethyl 2-ethylpyrimidine-5-carboxylate into the designated and labeled hazardous waste container. Avoid splashing.

-

Sealing : Securely cap the waste container. Do not overfill.

-

Decontamination : Decontaminate any surfaces that may have come into contact with the chemical using soap and water.[9]

-

Storage : Move the sealed waste container to the designated hazardous waste storage area.

-

Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The recommended method of disposal for pyrimidine derivatives is controlled incineration with flue gas scrubbing.[9]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

-

Evacuation and Ventilation : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[9]

-

Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels to absorb large spills.

-

Neutralization : Due to the lack of specific reactivity data, neutralization is not recommended.

-

Collection : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[10]

-

Decontamination : Clean the spill area thoroughly with soap and water.[9]

-

Waste Disposal : All contaminated materials, including PPE, must be placed in a sealed bag or container and disposed of as hazardous waste.[9]

Environmental Considerations

Ethyl 2-ethylpyrimidine-5-carboxylate should not be released into the environment.[7] Prevent entry into waterways, sewers, basements, or confined areas.[10] The ultimate degradation products of pyrimidines in the environment are carbon dioxide, water, and urea, but the intermediate products and their ecological impact are not well-characterized. Therefore, responsible collection and disposal are essential.

Conclusion

The proper disposal of Ethyl 2-ethylpyrimidine-5-carboxylate is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, which are based on the best available information for structurally similar compounds and established safety protocols, researchers can minimize risks and ensure compliance with regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

-

SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

- Gornik, D., et al. (2017). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology, 175(1), 167-180.

-

Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-ethylpyrimidine-2-carboxylate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

- Asian Journal of Chemistry. (2014).

- Thermo Fisher Scientific. (2013).

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

- 1. Frontiers | Pyrimidine salvage in Toxoplasma gondii as a target for new treatment [frontiersin.org]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. Ethyl 5-ethylpyrimidine-2-carboxylate | C9H12N2O2 | CID 68308275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-pyrimidinecarboxylate 98 40929-50-8 [sigmaaldrich.com]

- 5. greenfield.com [greenfield.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. vumc.org [vumc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. smsrail.com [smsrail.com]

- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.